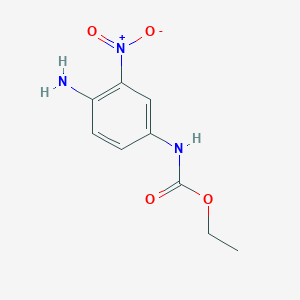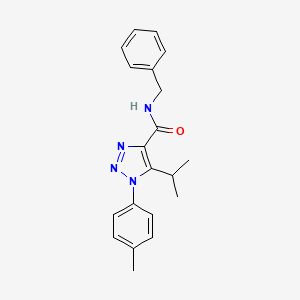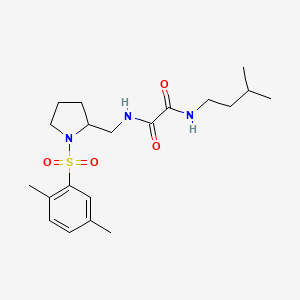
Ethyl (4-amino-3-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-amino-3-nitrophenyl)carbamate is a compound with the molecular formula C9H11N3O4 . It is a type of carbamate, which is a class of compounds that are derived from carbamic acid . Carbamates have various applications in fields such as pharmaceuticals and agrochemicals .
Synthesis Analysis
A series of new carbamates of 4-nitrophenylchloroformate, which includes Ethyl (4-amino-3-nitrophenyl)carbamate, were synthesized in a simple nucleophilic substitution reaction . This process involved using different acyclic and cyclic amines at temperatures between 10–40 °C for 1–2 hours with constant stirring in the presence of a base, TEA in THF .Molecular Structure Analysis
The molecular structure of Ethyl (4-amino-3-nitrophenyl)carbamate was confirmed by its physicochemical properties and spectroanalytical data, which included IR, NMR, Mass spectra, and CHN analysis .Chemical Reactions Analysis
The reaction of carbamation of amines has been frequently utilized in the synthesis of organic carbamates, including Ethyl (4-amino-3-nitrophenyl)carbamate . This process involves a three-component coupling of amines, carbon dioxide, and halides, which enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI .Wissenschaftliche Forschungsanwendungen
Synthesis of Potential Anticancer Agents
Research has explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from Ethyl (4-amino-3-nitrophenyl)carbamate. These compounds have been evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, highlighting their potential as anticancer agents (Temple et al., 1983).
Alterations of the Carbamate Group
Further studies focused on alterations of the carbamate group in similar compounds, demonstrating their importance in binding with cellular tubulin, cell cycle disruption, and cytotoxic activity against experimental neoplasms in mice. These alterations included changes in the ethyl group to other alkyl groups and modifications at the amino group, significantly affecting biological activity (Temple et al., 1989).
Antimitotic Agents
Ethyl (4-amino-3-nitrophenyl)carbamate derivatives have been examined for their antimitotic properties, particularly focusing on alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates. These structural modifications were found to significantly influence cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells, with in vitro and in vivo activity correlations providing insights into their therapeutic potential (Temple et al., 1991).
Effects on Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into Ethyl (4-amino-3-nitrophenyl)carbamate derivatives has been shown to affect their electrochemical and electrochromic properties. Studies on donor–acceptor type monomers indicate significant influences on UV–vis absorption spectra, fluorescent emission, and the electrochromic behavior of resulting polymers, suggesting applications in materials science and engineering (Hu et al., 2013).
Zukünftige Richtungen
The future directions for research on Ethyl (4-amino-3-nitrophenyl)carbamate and similar compounds could involve further exploration of their antimicrobial and antioxidant activities . Additionally, the development of efficient and safe methodologies for carbamate esters synthesis is an area of ongoing research .
Eigenschaften
IUPAC Name |
ethyl N-(4-amino-3-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-2-16-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLWBOYNDKAKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-amino-3-nitrophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B2998070.png)

![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)





![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)


![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)